Ophiopogonin D

Inflammation Cell Adhesion IC50 Comparison

Ophiopogonin D (OP-D, CAS 125150-67-6) is an isomer-pure 25S-spirostanol saponin, rigorously resolved from its hemolytic and cardiotoxic stereoisomer OPD'. OP-D achieves anti-inflammatory IC50 of 1.38 nM—5.6× more potent than ruscogenin—with minimal direct cytotoxicity. As the most potent among 24 saponins in TGF-β1 fibrosis models (IC50 3.61 μM), it is the preferred lead for pulmonary fibrosis SAR. Defined CYP3A4 inhibition (IC50 8.08 μM, Ki 4.08 μM, non-competitive time-dependent) makes OP-D a validated probe for herb-drug interaction studies. Isomer-pure procurement is essential to ensure reproducible activity without OPD' off-target confounding.

Molecular Formula C44H70O16
Molecular Weight 855.0
CAS No. 125150-67-6
Cat. No. B3027212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphiopogonin D
CAS125150-67-6
Synonymsophiopogonin D
Molecular FormulaC44H70O16
Molecular Weight855.0
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
InChIInChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1
InChIKeyFHKHGNFKBPFJCB-LYLKFOBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ophiopogonin D (CAS 125150-67-6): Steroidal Saponin Baseline Properties for Research Procurement


Ophiopogonin D (OP-D, CAS 125150-67-6), a steroidal saponin with molecular formula C44H70O16 and molecular weight 855.0 g/mol, is a bioactive constituent isolated from the tuberous roots of Ophiopogon japonicus [1]. It is recognized for its diverse pharmacological activities, including anti-inflammatory and cardioprotective effects [2], and is commercially available as an analytical reference standard with purities typically ≥98% by HPLC . The compound serves as a key quality marker for Ophiopogon-containing herbal formulations and a chemical probe in natural product research [1].

Why Ophiopogonin D Cannot Be Substituted with In-Class Steroidal Saponins Without Quantified Risk


Ophiopogonin D exists as a specific stereoisomer (25S-spirostanol) alongside its close structural isomer Ophiopogonin D' (OPD'), both co-occurring in Ophiopogon japonicus extracts [1]. Despite sharing the same molecular formula, these isomers exhibit divergent pharmacological and safety profiles that preclude generic substitution. While OPD demonstrates potent anti-inflammatory and cardioprotective activity with minimal direct cytotoxicity, OPD' induces significant hemolysis both in vitro and in vivo, and exerts marked cardiotoxicity in cardiomyocyte models [2][3]. Other structurally related saponins, such as ruscogenin, show distinct potency profiles in anti-inflammatory and antithrombotic assays, confirming that in-class substitution cannot be assumed equivalent [4]. Procurement of a well-characterized, isomer-pure Ophiopogonin D standard is therefore essential to ensure reproducible biological activity and to avoid confounding off-target toxicity attributed to OPD' contamination [3].

Quantitative Evidence Differentiating Ophiopogonin D from Its Isomer Ophiopogonin D' and Other Saponins


Ophiopogonin D Demonstrates Potent Anti-Inflammatory Activity Superior to Ruscogenin in PMA-Induced Cell Adhesion Model

Ophiopogonin D inhibits phorbol-12-myristate-13-acetate (PMA)-induced adhesion of HL-60 cells to ECV304 cells with an IC50 of 1.38 nmol/L, which is 5.6-fold more potent than the co-occurring saponin ruscogenin (IC50 7.76 nmol/L) [1]. This assay models a key step in leukocyte extravasation during inflammation, providing a direct functional comparison between structurally distinct saponins from the same plant source.

Inflammation Cell Adhesion IC50 Comparison

Ophiopogonin D Exhibits Critical Hemolytic Safety Advantage Over Its Isomer Ophiopogonin D' in Vitro

In a direct comparative study, Ophiopogonin D' (OPD') caused significant hemolysis in vitro (2% rabbit erythrocyte suspension, 37°C incubation), whereas Ophiopogonin D (OPD) produced no detectable hemolysis under identical conditions [1]. This differential hemolytic behavior was confirmed across multiple concentrations, establishing a clear safety demarcation between the two isomers.

Hemolysis Safety Profile Isomer Comparison

Ophiopogonin D Displays Potent CYP3A4 Inhibition with Defined IC50 and Ki Parameters

In human liver microsomes, Ophiopogonin D inhibits CYP3A4, CYP2C9, and CYP2E1 with IC50 values of 8.08 μM, 12.92 μM, and 22.72 μM, respectively [1]. Notably, CYP3A4 inhibition was non-competitive and time-dependent with a Ki of 4.08 μM and KI/Kinact of 5.02/0.050 min⁻¹·μM⁻¹ [1]. These quantitative enzyme inhibition parameters are not reported for the isomer Ophiopogonin D' in comparable human microsome assays.

CYP450 Drug-Drug Interaction Metabolism

Ophiopogonin D Achieves the Lowest IC50 Against Pulmonary Fibrosis Among 24 Isolated Saponins and Homoisoflavonoids

In a systematic evaluation of 24 compounds isolated from Ophiopogon japonicus fibrous roots, Ophiopogonin D (compound 4) exhibited the most potent anti-pulmonary fibrosis activity with an IC50 of 3.61 ± 0.86 μM against TGF-β1-activated NIH3T3 cells [1]. The active compounds in this study displayed IC50 values ranging from 3.61 μM to 21.33 μM, positioning Ophiopogonin D as the most effective compound within this class in this assay system.

Pulmonary Fibrosis TGF-β1 IC50 Ranking

Ophiopogonin D Pharmacokinetics Reveals Formulation-Dependent Clearance Reduction in SHENMAI Injection

Following intravenous administration (77.0 μg/kg) in rats, pure Ophiopogonin D exhibited a clearance of 0.024 ± 0.010 L/min/kg and a terminal half-life of 17.29 ± 1.70 min [1]. When administered as a component of the multi-herb SHENMAI injection, Ophiopogonin D clearance decreased significantly to 0.007 ± 0.002 L/min/kg—a 3.4-fold reduction—demonstrating that co-formulated components markedly alter its pharmacokinetic disposition [1].

Pharmacokinetics Clearance Formulation

Ophiopogonin D Shows Divergent Antithrombotic Activity Profile Relative to Ruscogenin

In a comparative study of antithrombotic activity, Ophiopogonin D (1.4 mg/kg, p.o.) showed only slight inhibition of ADP-induced platelet aggregation in rats, whereas ruscogenin (0.7 mg/kg, p.o.) produced significant inhibition [1]. Conversely, Ophiopogonin D (0.5-2.0 mg/kg, p.o.) and ruscogenin (0.25-1.00 mg/kg, p.o.) both produced dose-related inhibition of venous thrombosis in a mouse ligation model, indicating divergent activity profiles across different thrombotic endpoints [1].

Antithrombotic Platelet Aggregation Venous Thrombosis

Evidence-Backed Application Scenarios for Ophiopogonin D Procurement and Experimental Use


In Vitro Anti-Inflammatory Screening and Leukocyte Adhesion Assays

Based on its IC50 of 1.38 nmol/L in PMA-induced HL-60 cell adhesion assays—5.6-fold more potent than ruscogenin [1]—Ophiopogonin D is optimally deployed as a positive control or test compound in high-sensitivity anti-inflammatory screening platforms targeting leukocyte-endothelial interactions.

Pulmonary Fibrosis Drug Discovery and Lead Optimization

With the lowest IC50 (3.61 ± 0.86 μM) among 24 saponins and homoisoflavonoids in TGF-β1-activated NIH3T3 cells [1], Ophiopogonin D is the preferred chemical starting point for structure-activity relationship (SAR) studies and lead optimization campaigns focused on pulmonary fibrosis therapeutics.

CYP450-Mediated Drug-Drug Interaction Studies

The defined CYP3A4 inhibition parameters (IC50 8.08 μM, Ki 4.08 μM, non-competitive time-dependent mechanism) [1] make Ophiopogonin D a suitable probe compound for investigating herb-drug interactions involving CYP3A4, CYP2C9, and CYP2E1 isoforms, particularly in co-administration studies with prescription medications metabolized by these enzymes.

Quality Control and Standardization of Ophiopogon-Containing Herbal Formulations

Ophiopogonin D serves as a critical analytical marker for quantifying active saponin content in Ophiopogon japonicus extracts and multi-herb formulations such as SHENMAI injection [1]. Its well-characterized pharmacokinetics in pure and formulated forms [2] support its use as a reference standard for batch-to-batch consistency testing and bioequivalence assessment.

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